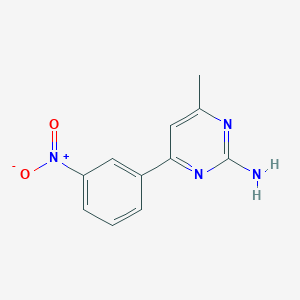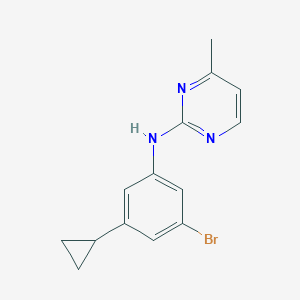
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a cyclopropyl group attached to a phenyl ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-cyclopropylphenylamine followed by coupling with 4-methylpyrimidine-2-amine under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with altered functional groups or oxidation states.
Scientific Research Applications
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
3-Bromo-5-cyclopropyl-pyridine: Shares the bromine and cyclopropyl groups but differs in the ring structure.
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrimidine ring.
3-Bromo-5-cyclopropyl-isoxazole: Features an isoxazole ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14BrN3 |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-(3-bromo-5-cyclopropylphenyl)-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H14BrN3/c1-9-4-5-16-14(17-9)18-13-7-11(10-2-3-10)6-12(15)8-13/h4-8,10H,2-3H2,1H3,(H,16,17,18) |
InChI Key |
QRDJMYYQIRWNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


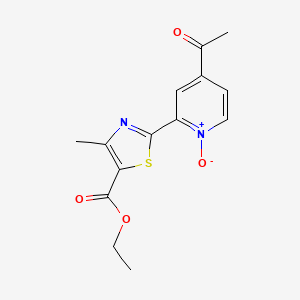
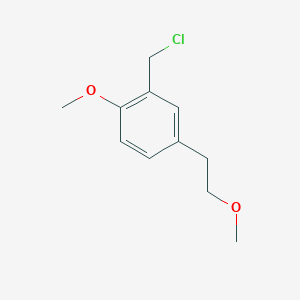
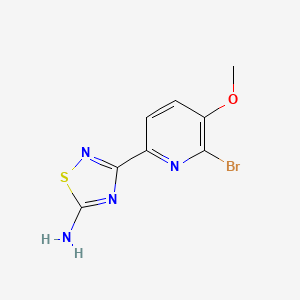
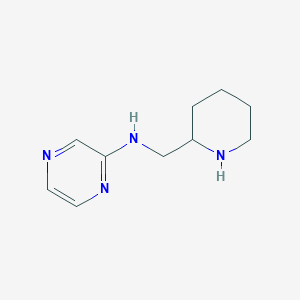
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)

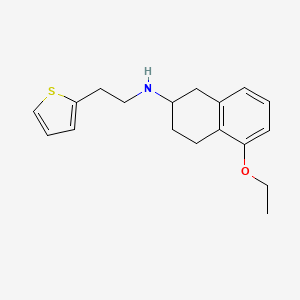

![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
![5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13884205.png)
![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)
